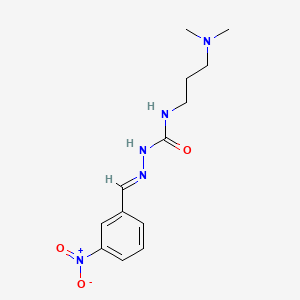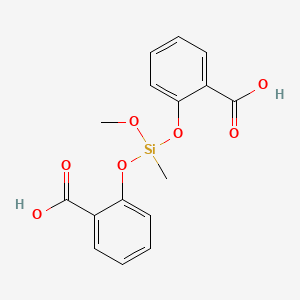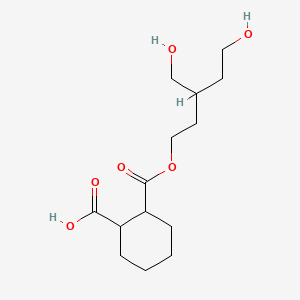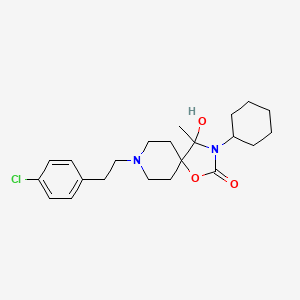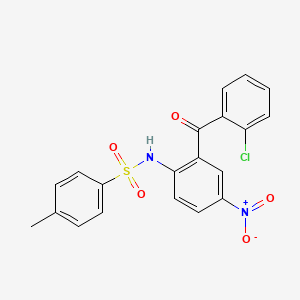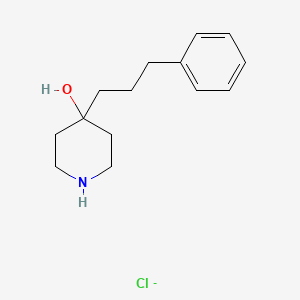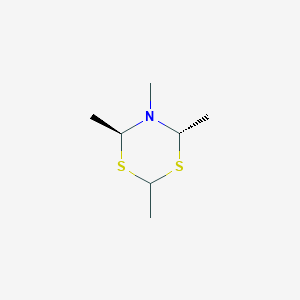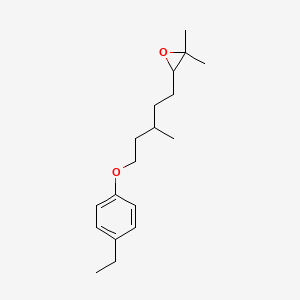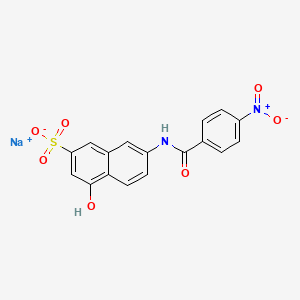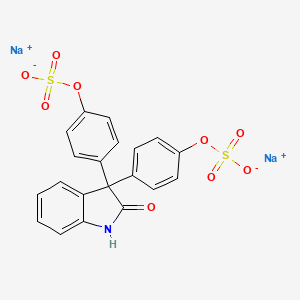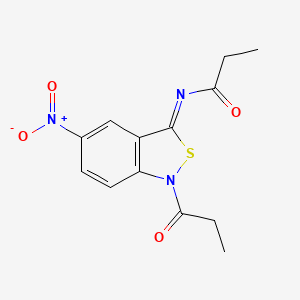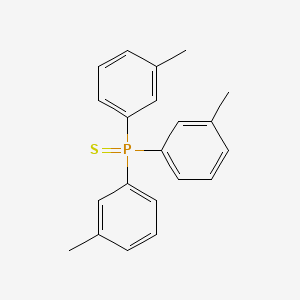
Tris(3-methylphenyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-methylphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula C21H21PS . It is a derivative of tris(3-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Elemental Sulfur: One common method to synthesize tris(3-methylphenyl)phosphine sulfide involves the reaction of tris(3-methylphenyl)phosphine with elemental sulfur.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up by using larger reactors and maintaining inert atmosphere conditions to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(3-methylphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Tris(3-methylphenyl)phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, providing a source of phosphorus and sulfur atoms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be crucial in medicinal chemistry.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Tris(3-methylphenyl)phosphine sulfide exerts its effects primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also participate in redox reactions, where it can either donate or accept electrons, thus influencing various chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Tris(2-methylphenyl)phosphine: Similar in structure but with the methyl group in the ortho position, affecting its steric and electronic properties.
Tris(4-methylphenyl)phosphine: The methyl group is in the para position, which can lead to different reactivity and coordination behavior.
Triphenylphosphine sulfide: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: Tris(3-methylphenyl)phosphine sulfide is unique due to the position of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where steric hindrance and electronic effects are crucial .
Eigenschaften
CAS-Nummer |
6163-62-8 |
|---|---|
Molekularformel |
C21H21PS |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
SDTZPVBHBCWLFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


